An In-depth Technical Guide to m-PEG12-NHS Ester: Structure, Properties, and Applications
An In-depth Technical Guide to m-PEG12-NHS Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with 12 ethylene glycol units (m-PEG12-NHS ester). It details its chemical structure, physicochemical properties, and its applications in bioconjugation, particularly in the field of drug development. This document is intended to serve as a valuable resource for researchers and scientists utilizing PEGylation technologies.
Core Concepts: Structure and Functionality
m-PEG12-NHS ester is a heterobifunctional crosslinker composed of three key components:
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A methoxy-terminated polyethylene glycol (m-PEG) chain: This highly hydrophilic polymer chain, consisting of 12 repeating ethylene glycol units, imparts increased water solubility and biocompatibility to the molecules it is conjugated to. The methoxy cap ensures that the PEG chain is monofunctional, preventing unwanted crosslinking reactions.
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A succinimidyl ester (NHS ester) reactive group: This group provides high reactivity and selectivity towards primary amines (-NH2), such as those found on the side chains of lysine residues and the N-termini of proteins and peptides.
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A stable amide bond: The reaction between the NHS ester and a primary amine results in the formation of a highly stable amide linkage, ensuring the permanence of the PEG modification under physiological conditions.
The primary function of m-PEG12-NHS ester is to covalently attach the hydrophilic PEG chain to biomolecules, a process known as PEGylation. This modification can significantly enhance the therapeutic properties of proteins, peptides, and other biomolecules by:
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Increasing solubility and stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous environments and can protect them from enzymatic degradation.
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Reducing immunogenicity: The PEG chain can shield antigenic epitopes on the surface of proteins, reducing their recognition by the immune system.
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Prolonging circulation half-life: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer in vivo circulation time.
Physicochemical Properties
A summary of the key physicochemical properties of m-PEG12-NHS ester is presented in the table below.
| Property | Value |
| Chemical Formula | C30H55NO16 |
| Molecular Weight | Approximately 685.76 g/mol |
| CAS Number | 2207596-93-6, 174569-25-6 |
| Appearance | White to off-white solid or colorless oil |
| Solubility | Soluble in a variety of organic solvents including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile. |
| Storage and Stability | Store at -20°C in a desiccated environment. The NHS ester is susceptible to hydrolysis, so it is recommended to warm the vial to room temperature before opening to prevent moisture condensation. Unused reconstituted reagent should be discarded. |
Reactivity and Hydrolysis Kinetics
The utility of m-PEG12-NHS ester in bioconjugation is dictated by the reactivity of the NHS ester group towards primary amines and its competing hydrolysis in aqueous solutions.
Reaction with Primary Amines
The conjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). This reaction is highly pH-dependent.
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Optimal pH: The reaction proceeds most efficiently in the pH range of 7.2 to 8.5. At lower pH values, the primary amines are protonated, reducing their nucleophilicity. At higher pH values, the rate of hydrolysis of the NHS ester increases significantly.
Hydrolysis of the NHS Ester
In aqueous environments, the NHS ester can undergo hydrolysis, rendering it inactive for conjugation. The rate of hydrolysis is highly dependent on the pH of the solution.
| pH | Half-life of NHS ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| > 9.0 | Minutes |
This competing hydrolysis reaction underscores the importance of performing conjugation reactions promptly after dissolving the m-PEG12-NHS ester and maintaining the optimal pH range.
Experimental Protocols
This section provides a general protocol for the PEGylation of a protein, such as an antibody, using m-PEG12-NHS ester. It is important to note that the optimal reaction conditions may vary depending on the specific protein and should be determined empirically.
Materials
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Protein (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.
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m-PEG12-NHS ester.
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Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
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Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.
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Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
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Purification system (e.g., size-exclusion chromatography column, dialysis cassettes).
Procedure
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Protein Preparation:
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Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA). If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
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Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
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m-PEG12-NHS Ester Stock Solution Preparation:
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Allow the vial of m-PEG12-NHS ester to warm to room temperature before opening.
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Immediately before use, dissolve the required amount of m-PEG12-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL or 10 mM). Vortex briefly to ensure complete dissolution. Do not store the stock solution.
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Conjugation Reaction:
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Calculate the required volume of the m-PEG12-NHS ester stock solution to achieve the desired molar excess over the protein. A 10- to 50-fold molar excess is a common starting point.
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Slowly add the calculated volume of the m-PEG12-NHS ester stock solution to the protein solution while gently vortexing or stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
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Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
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Quenching the Reaction:
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Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
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Incubate for 15-30 minutes at room temperature to quench any unreacted m-PEG12-NHS ester.
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Purification of the PEGylated Protein:
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Remove the unreacted m-PEG12-NHS ester and byproducts (e.g., NHS) from the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.
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Monitor the purification process by measuring the absorbance at 280 nm to detect the protein-containing fractions.
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Pool the fractions containing the purified PEGylated protein.
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Characterization of the PEGylated Protein
The extent of PEGylation can be assessed using various analytical techniques:
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SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight on an SDS-PAGE gel compared to the unmodified protein.
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Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can be used to determine the exact molecular weight of the PEGylated protein and to identify the number of PEG chains attached.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the structure of m-PEG12-NHS ester, the conjugation reaction, and a typical experimental workflow.
Caption: Chemical structure of m-PEG12-NHS ester.
Caption: Reaction of m-PEG12-NHS ester with a primary amine.
Caption: Workflow for protein PEGylation with m-PEG12-NHS ester.
